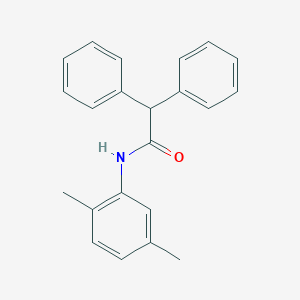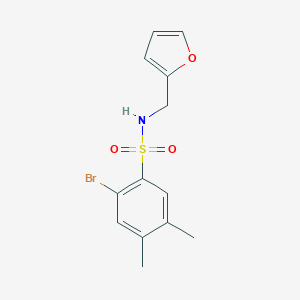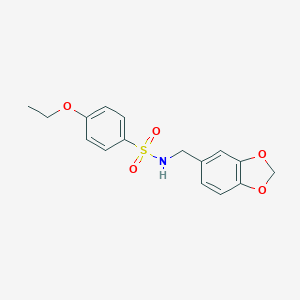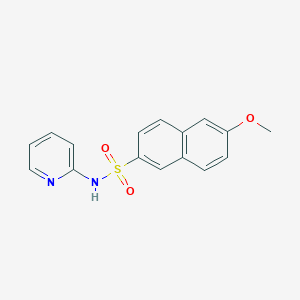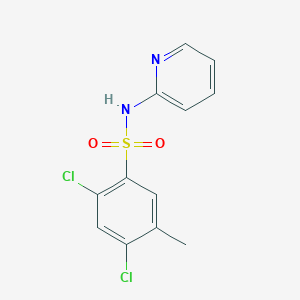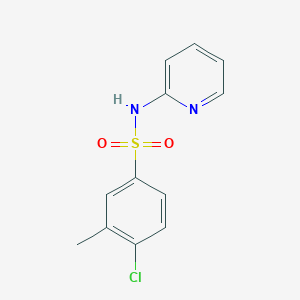![molecular formula C10H12N6 B275483 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine is a chemical compound with the molecular formula C10H12N6 and a molecular weight of 216.24 g/mol. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylprop-2-en-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine can be compared with other similar compounds, such as:
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds also feature a phenylprop-2-enoyl group and are studied for their anticancer properties.
(2E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide: This compound has a similar structure and is used in various chemical and biological applications.
The uniqueness of this compound lies in its tetrazole ring, which imparts stability and versatility in chemical reactions .
Properties
Molecular Formula |
C10H12N6 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C10H12N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-7,12H,8H2,(H2,11,13,15)/b7-4+ |
InChI Key |
LMEQWPMKJMYBLK-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNN2C(=NN=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



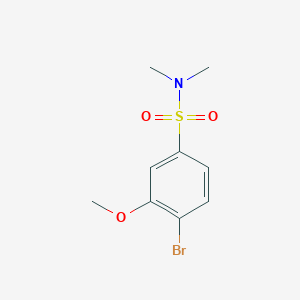
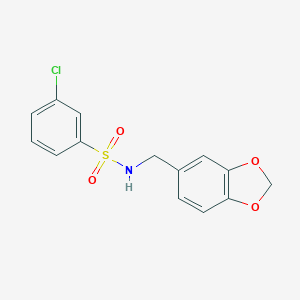
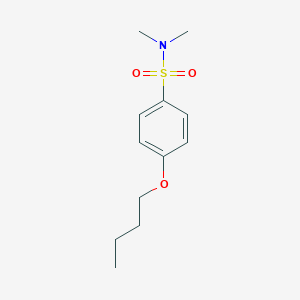
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
